Cardiogenol C hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

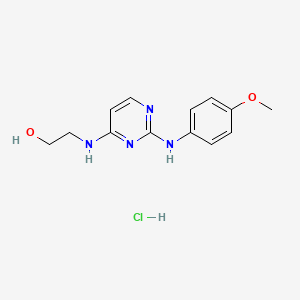

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHYSZVJLHCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-39-1 | |

| Record name | Cardiogenol C hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Cardiopoietic Potential: A Technical Guide to the Mechanism of Action of Cardiogenol C Hydrochloride

For Immediate Release

A Deep Dive into the Molecular Mechanisms Driving Cardiac Differentiation by Cardiogenol C Hydrochloride, Offering New Avenues for Cardiac Regeneration Research.

This technical guide provides an in-depth exploration of the mechanism of action of this compound, a potent small molecule inducer of cardiomyogenesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how this diaminopyrimidine compound directs stem and progenitor cells towards a cardiac lineage, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Core Mechanism: Induction of Cardiomyogenesis through Wnt Signaling and Chromatin Remodeling

This compound has been demonstrated to effectively induce the differentiation of various cell types into cardiomyocyte-like cells, including embryonic stem cells (ESCs), lineage-committed progenitor cells, and even non-cardiac multipotent cells like hair bulge progenitor cells.[1][2][3] The fundamental mechanism hinges on its ability to modulate key developmental signaling pathways and epigenetic landscapes, ultimately leading to the expression of a cascade of cardiac-specific genes and the development of functional cardiac properties.

The primary proposed mechanism of action involves the activation of the Wnt signaling pathway.[2][3] Evidence suggests that Cardiogenol C may exert its effects by suppressing Kremen1, a transmembrane protein that acts as an antagonist to the Wnt pathway.[2][3] By inhibiting this inhibitor, Cardiogenol C effectively promotes Wnt signaling. This activation is a critical step in initiating cardiac differentiation.

Furthermore, this compound has been shown to influence the expression of key chromatin remodeling proteins, specifically Salt-inducible kinase 1 (SIK1) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1).[2][3] The upregulation of these proteins suggests an epigenetic modulation, where the chromatin structure is altered to allow for the transcription of early cardiac-specific genes.

This dual action—Wnt pathway activation and chromatin remodeling—triggers the expression of a hierarchy of transcription factors essential for heart development, including GATA4, Nkx2.5, and Tbx5.[2][3] These early markers are pivotal in committing the cells to a cardiogenic fate. Subsequently, this leads to the expression of structural and functional cardiac proteins such as cardiac-specific troponin I and sarcomeric myosin heavy chain, and the development of physiological characteristics like spontaneous contractions and cardiac-like sodium currents.[1][2][3][4]

Quantitative Efficacy of this compound

The cardiogenic potency of this compound has been quantified in various studies. The effective concentration for inducing cardiomyocyte differentiation from mouse embryonic stem cells is in the nanomolar range, highlighting its high efficacy.

| Parameter | Cell Type | Value | Reference |

| EC50 | Mouse Embryonic Stem Cells | 100 nM (0.1 µM) | [5][6][7] |

| Effective Concentration | Mouse Embryonic Stem Cells | 0.25 µM | [5] |

| Treatment Concentration | P19 Embryonic Carcinoma Cells | 1 µM | [1] |

| Treatment Concentration | C2C12 Skeletal Myoblasts | 1 µM | [1] |

At a concentration of 0.25 µM, approximately 90% of embryonic stem cells treated with Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and exhibit the characteristic beating behavior of differentiated cardiomyocytes.[5]

Key Experimental Evidence and Protocols

The cardiomyogenic effects of this compound have been validated through a series of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Luciferase Reporter Gene Assay for Cardiac Marker Expression

This assay is crucial for quantifying the upregulation of specific cardiac gene promoters in response to Cardiogenol C treatment.

Objective: To measure the activity of cardiac-specific promoters (e.g., ANF and Nkx2.5) in cells treated with Cardiogenol C.

Protocol:

-

Cell Culture and Transfection: P19 or C2C12 cells are cultured in appropriate growth medium. One day before treatment, cells are transfected with a luciferase reporter plasmid containing the promoter of a cardiac marker gene (e.g., ANF-luc or Nkx2.5-luc) and a Renilla luciferase plasmid as an internal control for normalization. Lipofectamine Plus™ Reagent is typically used for transfection following the manufacturer's protocol.[1]

-

Treatment: Following transfection, the medium is replaced with differentiation medium containing this compound (e.g., 1 µM) or a vehicle control (e.g., water or DMSO).[1]

-

Incubation: Cells are incubated for a specified period (e.g., 7 days) to allow for differentiation and reporter gene expression.[1]

-

Luciferase Assay: After the treatment period, cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[1]

-

Data Analysis: The normalized luciferase activity of the treated group is compared to the control group to determine the fold-change in promoter activity. Statistical significance is typically assessed using a Student's t-test.[1]

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is used to assess the potential toxic effects of Cardiogenol C on cell viability.

Objective: To determine if this compound exhibits cytotoxic effects at concentrations used for differentiation induction.

Protocol:

-

Cell Seeding: C2C12 cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of Cardiogenol C (e.g., up to 10 µM) or a positive control for cytotoxicity, such as vincristine.[1] A vehicle control (water or DMSO) is also included.[1]

-

Incubation: The cells are incubated for a defined period.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After an incubation period allowing for the formation of formazan crystals by viable cells, the medium is removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the untreated control cells. Statistical analysis, such as ANOVA, is used to determine significant differences between treated and control groups.[1]

Patch-Clamp Electrophysiology for Cardiac Sodium Current Measurement

This technique is employed to functionally assess whether the induced cells exhibit cardiac-like electrical properties.

Objective: To measure and characterize voltage-gated sodium currents in Cardiogenol C-treated cells to determine if they resemble those found in native cardiomyocytes.

Protocol:

-

Cell Preparation: C2C12 skeletal myoblasts are treated with Cardiogenol C (e.g., 1 µM for 7 days) in differentiation medium.[1]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. Sodium currents are elicited by applying a specific voltage pulse protocol (e.g., stepping from a holding potential of -120 mV to -30 mV).[1]

-

Pharmacological Blockade: To confirm the identity of the sodium currents, a specific blocker like tetrodotoxin (TTX) (e.g., 1 µM) can be applied to observe the reversible reduction of the current amplitudes.[1]

-

Data Acquisition and Analysis: The current traces are recorded, low-pass filtered (e.g., at 2 kHz), and digitized (e.g., at 10-20 kHz).[1] Parameters such as current decay half-time (a measure of fast inactivation kinetics) are analyzed.[1]

Visualizing the Molecular Pathways

To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed mechanism of Cardiogenol C action.

Caption: General experimental workflow for assessing cardiomyogenesis.

Conclusion

This compound stands out as a robust chemical tool for inducing cardiomyogenesis in vitro. Its mechanism, centered on the strategic activation of the Wnt pathway and modulation of the epigenetic landscape, provides a powerful platform for studying cardiac development and for generating cardiomyocyte-like cells for research and potential therapeutic applications. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel strategies for cardiac repair and regeneration.

References

- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | Cardiomyogenic Agent | MCE [medchemexpress.cn]

A Technical Guide to Cardiogenol C Hydrochloride: Discovery, Synthesis, and Cardiomyogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has emerged as a potent inducer of cardiomyogenesis from pluripotent stem cells. This technical guide provides a comprehensive overview of its discovery, a detailed account of its chemical synthesis, and an in-depth analysis of its biological activity and mechanism of action. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising small molecule for cardiac regeneration research.

Discovery and Overview

Cardiogenol C was identified from a library of synthetic small molecules screened for their ability to induce cardiomyocyte differentiation in embryonic stem (ES) cells. It has been shown to selectively and efficiently promote the differentiation of ES cells into beating cardiomyocytes, making it a valuable tool for studying cardiac development and a potential starting point for the development of therapeutic agents for heart disease.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride |

| Molecular Formula | C₁₃H₁₆N₄O₂ · HCl |

| Molecular Weight | 296.8 g/mol |

| CAS Number | 671225-39-1 |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL, Ethanol: 1 mg/mL |

Chemical Synthesis

The synthesis of this compound is a two-step process. The first step involves the nucleophilic substitution of a chlorine atom on 4,6-dichloropyrimidine with p-anisidine. The second step is a subsequent nucleophilic substitution of the remaining chlorine atom with 2-aminoethanol.

Synthesis of Intermediate: 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine hydrochloride

4,6-Dichloropyrimidine is reacted with p-methoxyaniline in isopropanol with the addition of hydrochloric acid. The reaction mixture is refluxed, and upon cooling, the product precipitates as a colorless solid.

Table 2: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride - Reaction Parameters

| Parameter | Value |

| Reactants | 4,6-Dichloropyrimidine, p-methoxyaniline, Hydrochloric acid (37%) |

| Solvent | Isopropanol (i-PrOH) |

| Reaction Temperature | 84°C (Reflux) |

| Reaction Time | 2.5 hours |

| Yield | 56% |

Synthesis of this compound

The intermediate, 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride, is then reacted with 2-aminoethanol in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like n-butanol. The reaction is typically carried out at an elevated temperature, and the final product is isolated after purification.

Table 3: Synthesis of this compound - Reaction Parameters

| Parameter | Value |

| Reactants | 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride, 2-aminoethanol, DIPEA |

| Solvent | n-Butanol (n-BuOH) |

| Reaction Temperature | Elevated (e.g., microwave heating) |

| Yield | Not explicitly reported, but a similar reaction with propanolamine yields 85%[1] |

Biological Activity and Mechanism of Action

This compound induces the differentiation of embryonic stem cells into cardiomyocytes with a reported EC₅₀ value of 0.1 µM (100 nM).[2][3] Treatment of ES cells with 0.25 µM Cardiogenol C resulted in approximately 90% of the cells expressing the cardiac-specific transcription factors GATA-4, MEF2, and Nkx2.5 and exhibiting the characteristic beating behavior of differentiated cardiomyocytes.[2]

Upregulation of Cardiac Markers

Cardiogenol C treatment leads to a significant increase in the expression of key cardiac marker genes. In lineage-committed progenitor cells like C2C12 skeletal myoblasts, treatment with 1 µM Cardiogenol C for 7 days resulted in a significant upregulation of Atrial Natriuretic Factor (ANF) and Nkx2.5 expression.[1][4]

Table 4: Effect of Cardiogenol C on Cardiac Marker Expression

| Cell Type | Concentration | Treatment Duration | Marker Genes Upregulated | Reference |

| Embryonic Stem Cells | 0.25 µM | Not specified | GATA-4, MEF2, Nkx2.5 | [2] |

| P19 Embryonic Carcinoma Cells | 1 µM | 7 days | ANF | [1] |

| C2C12 Skeletal Myoblasts | 1 µM | 7 days | ANF, Nkx2.5 | [1][4] |

| Mouse Hair Bulge Progenitor Cells | Not specified | Not specified | GATA4, Nkx2.5, Tbx5 |

Proposed Mechanism of Action: Wnt Signaling Pathway

The cardiomyogenic effect of Cardiogenol C is proposed to be mediated through the activation of the Wnt signaling pathway. It is suggested that Cardiogenol C acts by suppressing Kremen1, a transmembrane protein that acts as a negative regulator of the Wnt pathway. By inhibiting Kremen1, Cardiogenol C prevents the Kremen1-mediated endocytosis of the Wnt co-receptor LRP6. This leads to higher levels of LRP6 at the cell surface, potentiating Wnt signaling, which is crucial for cardiac differentiation. The downstream consequences of this proposed mechanism, such as the stabilization of β-catenin and activation of TCF/LEF-mediated transcription, are logical sequiturs of Wnt pathway activation, though direct experimental evidence for Cardiogenol C's effect on these specific downstream components is not yet detailed in the literature.

Experimental Protocols

Cardiomyocyte Differentiation from Embryonic Stem Cells

This protocol is a general guideline and may require optimization for specific ES cell lines.

-

ES Cell Culture: Maintain undifferentiated ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).

-

Embryoid Body (EB) Formation: To initiate differentiation, dissociate ES cells and plate them in non-adherent culture dishes in differentiation medium (ES cell medium without LIF) to allow the formation of embryoid bodies (EBs).

-

Cardiogenol C Treatment: After 2-4 days of EB formation, add this compound to the differentiation medium at a final concentration of 0.1 - 1 µM.

-

Cardiomyocyte Development: Continue to culture the EBs in the presence of Cardiogenol C, changing the medium every 2 days. Beating cardiomyocytes can typically be observed within 8-12 days of differentiation.

-

Analysis: Differentiated cardiomyocytes can be identified by their characteristic beating and further characterized by immunofluorescence staining or RT-PCR for cardiac-specific markers.

Immunofluorescence Staining for Cardiac Markers

-

Fixation: Fix differentiated cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against cardiac markers (e.g., anti-GATA-4, anti-Nkx2.5, anti-cardiac Troponin T) diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Cardiac Gene Expression

-

RNA Extraction: Isolate total RNA from control and Cardiogenol C-treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based detection. Use primers specific for cardiac marker genes (e.g., GATA4, NKX2-5, TNNT2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.

Conclusion

This compound is a valuable chemical tool for the directed differentiation of stem cells into cardiomyocytes. Its defined chemical structure and potent biological activity make it a cornerstone for research in cardiac development, disease modeling, and drug screening. The proposed mechanism of action via the Wnt signaling pathway provides a framework for further investigation into the molecular events governing cardiomyogenesis. The experimental protocols provided herein offer a starting point for researchers to utilize Cardiogenol C in their own studies. Further elucidation of its precise molecular targets and downstream signaling events will undoubtedly enhance its utility in the quest for novel cardiac regenerative therapies.

References

- 1. Kremen proteins are Dickkopf receptors that regulate Wnt/beta-catenin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of immediate early genes, GATA-4, and Nkx-2.5 in adrenergic-induced cardiac hypertrophy and during regression in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous Wnt/β-Catenin Signaling Is Required for Cardiac Differentiation in Human Embryonic Stem Cells | PLOS One [journals.plos.org]

- 4. Context-dependent activation or inhibition of Wnt-beta-catenin signaling by Kremen - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiogenol C Hydrochloride: A Technical Guide to Inducing Cardiomyogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C (CgC), a diaminopyrimidine compound, has emerged as a significant small molecule capable of inducing cardiomyogenesis in various stem and progenitor cell populations. This technical guide provides an in-depth overview of the core principles of Cardiogenol C-induced cardiac differentiation. It summarizes key quantitative data, details experimental protocols, and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac regeneration, drug discovery, and developmental biology.

Introduction

The limited regenerative capacity of the adult mammalian heart has spurred the search for novel therapeutic strategies to repair cardiac tissue following injury. One promising approach involves the directed differentiation of stem and progenitor cells into functional cardiomyocytes. Small molecules that can induce this process offer a powerful tool for both in vitro disease modeling and the potential development of regenerative therapies. Cardiogenol C hydrochloride has been identified as one such molecule, demonstrating the ability to promote the expression of key cardiac markers and induce functional cardiomyocyte characteristics in both embryonic stem cells and lineage-committed progenitor cells.[1][2][3]

Quantitative Effects of Cardiogenol C on Cardiomyogenesis

The cardiomyogenic potential of Cardiogenol C has been quantified through various assays, primarily focusing on the upregulation of cardiac-specific gene expression and the observation of functional cardiomyocyte phenotypes.

Table 1: Upregulation of Cardiac Marker Promoter Activity by Cardiogenol C

| Cell Line | Cardiac Marker | Cardiogenol C Concentration | Treatment Duration | Fold Increase in Promoter Activity (mean ± SEM) | Reference |

| P19 | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | ~1.5-fold | [1] |

| C2C12 | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | ~1.8-fold | [1] |

| C2C12 | Nkx2.5 | 1 µM | 7 days | ~1.6-fold | [1] |

Table 2: Dose-Dependent Effect of Cardiogenol C on Cardiac Marker Promoter Activity in C2C12 Cells

| Cardiac Marker | Cardiogenol C Concentration | Fold Increase in Promoter Activity (relative to control) | Reference |

| ANF | 1 µM | ~1.8 | [1] |

| ANF | 10 µM | ~2.2 | [1] |

| ANF | 100 µM | ~2.8 | [1] |

| Nkx2.5 | 1 µM | ~1.6 | [1] |

| Nkx2.5 | 10 µM | ~1.8 | [1] |

| Nkx2.5 | 100 µM | ~2.0 | [1] |

Table 3: Effect of Cardiogenol C on the Formation of Beating Cardiac Bodies

| Cell Line | Treatment | Observation Period | Percentage of Beating Cardiac Bodies | Reference |

| Murine A5 Cardiovascular Progenitor Cells | Control (DMSO) | Day 10 | ~20% | [1] |

| Murine A5 Cardiovascular Progenitor Cells | 1 µM Cardiogenol C | Day 10 | ~50% | [1] |

Signaling Pathways in Cardiogenol C-Induced Cardiomyogenesis

Current research suggests that Cardiogenol C exerts its cardiomyogenic effects at least in part through the modulation of the Wnt signaling pathway. Specifically, it has been proposed that Cardiogenol C may act by suppressing Kremen1, a transmembrane protein that acts as a negative regulator of the Wnt pathway. By inhibiting Kremen1, Cardiogenol C may lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of cardiac-specific gene transcription.

Figure 1. Proposed signaling pathway of Cardiogenol C in cardiomyogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Cardiogenol C research.

Cell Culture and Cardiomyocyte Differentiation

4.1.1. P19 Embryonal Carcinoma Cells

-

Maintenance: P19 cells are cultured in α-MEM supplemented with 7.5% bovine calf serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Differentiation Induction: To induce cardiomyogenesis, P19 cells are aggregated in hanging drops (20 µL containing 400 cells) in the presence of 1% DMSO for 2 days. The resulting embryoid bodies (EBs) are then transferred to suspension culture in bacterial-grade dishes for 3 days. On day 5, the EBs are plated onto gelatin-coated tissue culture plates. Cardiogenol C (1 µM) or vehicle control is added to the differentiation medium from the day of plating.

4.1.2. C2C12 Myoblasts

-

Maintenance: C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Differentiation Induction: To induce differentiation, confluent C2C12 cells are switched to a differentiation medium consisting of DMEM with 2% horse serum. Cardiogenol C (1 µM) or vehicle control is added to the differentiation medium for the desired treatment duration (e.g., 7 days).

Luciferase Reporter Gene Assay

This assay is used to quantify the activity of specific cardiac gene promoters in response to Cardiogenol C treatment.

-

Plasmid Transfection: Cells (e.g., C2C12) are seeded in 24-well plates. The following day, cells are co-transfected with a firefly luciferase reporter plasmid containing the promoter of interest (e.g., ANF or Nkx2.5) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, the medium is replaced with differentiation medium containing Cardiogenol C at the desired concentrations or vehicle control.

-

Luciferase Activity Measurement: After the treatment period (e.g., 7 days), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophysiological Analysis of Cardiac-like Sodium Currents

Whole-cell patch-clamp technique is employed to record and characterize voltage-gated sodium currents in cells treated with Cardiogenol C.

-

Cell Preparation: Differentiated cells (e.g., C2C12) are selected for recording.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 10 NaCl, 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording Protocol:

-

Cells are held at a holding potential of -100 mV.

-

To elicit sodium currents, depolarizing voltage steps are applied in 10 mV increments from -80 mV to +60 mV for 50 ms.

-

Currents are recorded and analyzed for parameters such as current density, activation, and inactivation kinetics.

-

Figure 2. General experimental workflow for studying Cardiogenol C.

Conclusion

This compound stands as a potent small molecule inducer of cardiomyogenesis. The data and protocols presented in this guide highlight its ability to upregulate key cardiac markers and promote the development of functional cardiomyocyte characteristics. The elucidation of its mechanism of action, likely involving the Wnt signaling pathway, provides a foundation for further investigation and optimization. This technical guide serves as a valuable resource for researchers aiming to utilize Cardiogenol C in their studies of cardiac differentiation, disease modeling, and the development of novel regenerative strategies. Further research is warranted to fully delineate its signaling cascade and to assess its efficacy and safety in preclinical models of cardiac injury.

References

The Role of Cardiogenol C Hydrochloride in Cardiac Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C (CgC) hydrochloride, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule in the field of cardiac regeneration. It demonstrates a potent ability to induce cardiomyogenesis in various progenitor cell lines, including embryonic stem cells and lineage-committed progenitors. This technical guide provides a comprehensive overview of the current understanding of Cardiogenol C's role in promoting cardiac differentiation, focusing on its mechanism of action, associated signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the development of novel therapeutic strategies for cardiac repair.

Introduction

The limited regenerative capacity of the adult human heart following injury, such as myocardial infarction, presents a major challenge in cardiovascular medicine. Cell-based therapies, aiming to replace lost cardiomyocytes and restore cardiac function, are a promising avenue of research. However, the success of these therapies is often hampered by poor survival and inefficient differentiation of transplanted progenitor cells. Small molecules that can direct the differentiation of progenitor cells into functional cardiomyocytes offer a powerful tool to enhance the efficacy of cardiac regeneration strategies.

Cardiogenol C hydrochloride has been identified as one such molecule, capable of inducing the expression of key cardiac markers and promoting the development of functional cardiomyocyte-like cells from various stem and progenitor cell sources.[1][2] This guide will delve into the technical details of its cardiomyogenic effects.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its pro-cardiomyogenic effects through the activation of the canonical Wnt signaling pathway. Evidence suggests that this activation is achieved, at least in part, through the suppression of Kremen1, a transmembrane negative regulator of the Wnt pathway.[3][4] By inhibiting Kremen1, Cardiogenol C facilitates the stabilization and nuclear translocation of β-catenin, leading to the activation of downstream target genes essential for cardiac development.

Furthermore, the action of Cardiogenol C has been linked to alterations in the expression of key chromatin remodeling proteins, specifically Salt-inducible kinase 1 (SIK1) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1).[3][4] This suggests that Cardiogenol C not only activates signaling cascades but also modulates the epigenetic landscape to favor a cardiomyogenic cell fate.

A potential, though less defined, role for calcium-dependent signaling has also been proposed. The upregulation of the cardiac sodium channel Nav1.5 by Cardiogenol C is similar to effects observed with moderately increased intracellular calcium levels, hinting at a possible intersection between Cardiogenol C's mechanism and calcium signaling pathways.[1]

Signaling Pathway Diagrams

References

- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TGF - β Signaling in Cardiomyocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling in Control of Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Nodal to TGFβ Cascade Exerts Biphasic Control Over Cardiopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

Cardiogenol C Hydrochloride: A Technical Guide to its Modulation of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C is a diaminopyrimidine compound that has garnered significant interest for its ability to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1][2] Initially identified for its potent cardiomyogenic activity, subsequent research has revealed its intricate relationship with the canonical Wnt signaling pathway, a critical regulator of embryonic development and cellular differentiation. This technical guide provides an in-depth overview of Cardiogenol C hydrochloride's role in modulating the Wnt pathway, presenting key experimental findings, detailed protocols, and a critical analysis of the current understanding of its mechanism of action.

This compound

Cardiogenol C is a small, cell-permeable molecule that can induce the expression of early cardiac-specific transcription factors such as GATA4, Nkx2.5, and Tbx5 in progenitor cells.[3][4] This activity has positioned it as a valuable tool in cardiac regeneration research and for the in vitro production of cardiomyocytes for drug screening and disease modeling.

The Canonical Wnt Signaling Pathway

The canonical Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryogenesis, tissue homeostasis, and disease. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] In the "on" state, the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[5]

Mechanism of Wnt Pathway Modulation by this compound

The precise mechanism by which Cardiogenol C modulates the Wnt signaling pathway has been a subject of some debate in the scientific literature. Initial studies proposed an activation mechanism, while more direct evidence now points towards inhibition.

The Wnt Activation Hypothesis

A study by Yau et al. (2011) on mouse hair bulge progenitor cells (HBPCs) proposed that Cardiogenol C activates the Wnt signaling pathway.[3][4] Their research suggested that Cardiogenol C treatment leads to the suppression of Kremen1, a transmembrane receptor that acts as an antagonist of the Wnt pathway by facilitating the internalization of the Wnt co-receptor LRP5/6.[3][4] By downregulating Kremen1, Cardiogenol C would theoretically lead to increased LRP5/6 at the cell surface, thereby enhancing Wnt signaling. This hypothesis was supported by their findings of decreased expression of the Wnt inhibitors Kremen1 and Dickkopf-1 (Dkk1), and increased expression of the Wnt-responsive gene Lef1 and the non-canonical Wnt ligand Wnt11.[3]

The Wnt Inhibition Reality

In contrast, a study by Ni et al. (2011) on "Cardionogens," a series of structurally related compounds to Cardiogenol C, provided direct evidence for Wnt pathway inhibition.[6] Using a TOPflash reporter assay, which measures TCF/LEF-mediated transcription, they demonstrated that Cardionogen-1 inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells.[6] This inhibitory effect was further confirmed in zebrafish embryos.[6] The conflicting observations may be due to cell-type-specific responses or downstream feedback mechanisms. However, the TOPflash assay is a more direct and widely accepted method for assessing canonical Wnt pathway activity. Therefore, the current consensus leans towards Cardiogenol C and its analogs acting as inhibitors of the canonical Wnt signaling pathway.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported in the literature regarding the biological activity of Cardiogenol C and its analogs.

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 for Cardiomyocyte Differentiation | 100 nM | Mouse Embryonic Stem Cells | Myosin Heavy Chain Expression | Wu, X., et al. (2004)[1] |

| EC50 for Wnt Inhibition (Cardionogen-1) | ~23 nM | Murine Embryonic Stem Cells | TOPflash Reporter Assay | Ni, T. T., et al. (2011)[6] |

Table 1: Bioactivity of Cardiogenol C and its Analog, Cardionogen-1.

| Gene | Modulation by Cardiogenol C | Cell Type | Method | Reference |

| Kremen1 | Downregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR, Western Blot | Yau, W. W., et al. (2011)[3] |

| Dkk1 | Downregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR | Yau, W. W., et al. (2011)[3] |

| Lef1 | Upregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR | Yau, W. W., et al. (2011)[3] |

| Wnt11 | Upregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR | Yau, W. W., et al. (2011)[3] |

| GATA4 | Upregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR, Immunofluorescence | Yau, W. W., et al. (2011)[3] |

| Nkx2.5 | Upregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR, Immunofluorescence | Yau, W. W., et al. (2011)[3] |

| Tbx5 | Upregulated | Mouse Hair Bulge Progenitor Cells | Semi-quantitative RT-PCR | Yau, W. W., et al. (2011)[3] |

Table 2: Reported Gene Expression Changes in Response to Cardiogenol C Treatment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Cardiogenol C and Wnt signaling modulation.

Cell Culture of Hair Bulge Progenitor Cells (HBPCs)

-

Isolation: HBPCs can be isolated from the bulge region of mouse vibrissal hairs. The bulge is micro-dissected and treated with a solution of dispase and collagenase to release the cells.

-

Culture Medium: Cells are typically cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).

-

Subculture: Cells are passaged when they reach 80-90% confluency using a gentle dissociation reagent like TrypLE.

Cardiogenol C Treatment for Cardiomyocyte Differentiation

-

Preparation of Cardiogenol C: this compound is dissolved in sterile DMSO to create a stock solution (e.g., 10 mM).

-

Treatment: For cardiomyocyte differentiation, HBPCs or other progenitor cells are seeded at a desired density. After 24 hours, the culture medium is replaced with differentiation medium containing Cardiogenol C at a final concentration typically ranging from 1 to 10 µM. The medium is replaced every 2-3 days.

-

Duration: The treatment duration can vary from 4 to 14 days, depending on the cell type and the desired stage of differentiation.

Semi-quantitative RT-PCR for Wnt Pathway Genes

-

RNA Extraction: Total RNA is extracted from Cardiogenol C-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the genes of interest (e.g., Kremen1, Dkk1, Lef1, Wnt11, and a housekeeping gene like β-actin for normalization). Note: Specific primer sequences were not provided in the cited literature and would need to be designed based on the target gene sequences.

-

Cycling Conditions (Representative):

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (primer-dependent).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

-

Analysis: PCR products are resolved by agarose gel electrophoresis and visualized with a DNA stain. Band intensities are quantified using densitometry software and normalized to the housekeeping gene.

Western Blot for Kremen1

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against Kremen1 overnight at 4°C. Note: The specific antibody and its dilution were not specified in the cited literature; these would need to be optimized.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

TOP/FOPflash Luciferase Reporter Assay

-

Plasmids: The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase reporter gene. The FOPflash plasmid, used as a negative control, has mutated TCF/LEF binding sites. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

Transfection: Cells are seeded in a multi-well plate and co-transfected with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Treatment: After transfection, cells are treated with Cardiogenol C at various concentrations. A known Wnt activator (e.g., Wnt3a conditioned media or CHIR99021) can be used to stimulate the pathway, and the inhibitory effect of Cardiogenol C is measured.

-

Luciferase Assay: After the treatment period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: The TOPflash activity is normalized to the FOPflash activity and the Renilla luciferase activity to determine the specific effect on Wnt/β-catenin signaling.

MTT Cell Proliferation Assay

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well.[3]

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of Cardiogenol C.

-

MTT Addition: At desired time points (e.g., 1-5 days), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.[3]

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

References

- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule signaling, regulation, and potential applications in cellular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule chemistry: from proteins to pathways | EMBL-EBI Training [ebi.ac.uk]

Cardiogenol C hydrochloride effect on cardiac transcription factors

An In-depth Technical Guide on the Effect of Cardiogenol C Hydrochloride on Cardiac Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of this compound on key cardiac transcription factors. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable diaminopyrimidine compound known to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1][2][3][4] Its ability to promote cardiomyogenesis makes it a valuable tool for cardiac regeneration research and potential therapeutic applications. A key aspect of its mechanism of action is the upregulation of a cohort of essential cardiac transcription factors that govern heart development.

Effect on Cardiac Transcription Factors: Quantitative Data

Cardiogenol C has been shown to significantly increase the expression of several master regulators of cardiac development. The following table summarizes the quantitative effects of this compound on key cardiac transcription factors as reported in various studies.

| Cell Type | Compound & Concentration | Duration | Transcription Factor(s) | Observed Effect | Reference |

| Mouse Embryonic Stem Cells (mESCs) | Cardiogenol C (0.1 µM) | Not Specified | - | EC50 for differentiation into MHC-positive cardiomyocytes | [1] |

| Mouse Embryonic Stem Cells (mESCs) | Cardiogenol C (0.25 µM) | Not Specified | GATA-4, MEF2, Nkx2.5 | ~90% of cells express the transcription factors | [1] |

| P19 Embryonic Carcinoma Cells | Cardiogenol C (1 µM) | 7 days | Atrial Natriuretic Factor (ANF) | Significant increase in luciferase reporter activity | [2][5] |

| C2C12 Skeletal Myoblasts | Cardiogenol C (1 µM) | 7 days | ANF, Nkx2.5 | Significant increase in luciferase reporter activity | [2][5] |

| Mouse Hair Bulge Progenitor Cells | Cardiogenol C (5 µM) | 4 days | GATA4, Tbx5, Nkx2.5 | Upregulation of mRNA and protein expression | [6] |

Proposed Signaling Pathway

Cardiogenol C is suggested to exert its effects by activating the Wnt signaling pathway, which is a critical regulator of cardiomyocyte differentiation.[7] The proposed mechanism involves the suppression of Kremen1, a Wnt signaling inhibitor, leading to the activation of downstream targets and subsequent expression of core cardiac transcription factors.

Experimental Methodologies

This section details the protocols for key experiments used to evaluate the effect of this compound on cardiac transcription factors.

General Experimental Workflow

The general workflow for studying the effects of Cardiogenol C involves cell culture, induction of differentiation with the compound, and subsequent analysis of cardiac-specific gene and protein expression.

Cell Culture and Differentiation

-

Cell Lines: Mouse embryonic stem cells (mESCs), P19 embryonic carcinoma cells, C2C12 skeletal myoblasts, or mouse hair bulge progenitor cells (HBPCs) are commonly used.

-

Culture Conditions: Cells are maintained in their respective standard growth media. For differentiation, cells are typically transferred to a differentiation medium.

-

Cardiogenol C Treatment: this compound is dissolved in a suitable solvent (e.g., PBS) and added to the differentiation medium at concentrations ranging from 0.1 µM to 10 µM.[1][2][5] The treatment duration typically ranges from 4 to 7 days.[2][5][6]

Luciferase Reporter Gene Assay for Promoter Activity

This assay is used to quantify the activity of promoters for cardiac-specific genes like ANF and Nkx2.5.[2][5]

-

Plasmid Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the promoter of the cardiac transcription factor of interest. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is performed for normalization.

-

Cardiogenol C Treatment: After transfection, the cells are treated with Cardiogenol C (e.g., 1 µM for 7 days).[2][5]

-

Cell Lysis: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer.

-

Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Immunofluorescent Staining for Protein Expression

This method is used to visualize the expression and localization of cardiac transcription factors at the protein level.[6]

-

Cell Fixation: Cells cultured on coverslips are fixed with 4% paraformaldehyde in PBS.

-

Permeabilization: The cell membranes are permeabilized with a detergent such as 0.1% Triton X-100 in PBS to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific to the cardiac transcription factors of interest (e.g., anti-GATA4, anti-Nkx2.5).

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibodies.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: The stained cells are visualized using a fluorescence microscope.

Semi-Quantitative RT-PCR for mRNA Expression

This technique is used to assess the relative abundance of mRNA transcripts of cardiac transcription factors.[6]

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): The cDNA is amplified by PCR using primers specific for the cardiac transcription factor genes (e.g., GATA4, Tbx5, Nkx2.5) and a housekeeping gene (e.g., β-actin) as an internal control.[6]

-

Gel Electrophoresis: The PCR products are separated by size on an agarose gel and visualized with a DNA-binding dye.

-

Analysis: The band intensities of the target genes are compared to the housekeeping gene to determine the relative changes in mRNA expression.

Conclusion

This compound is a potent inducer of cardiomyogenesis, acting through the upregulation of key cardiac transcription factors including GATA-4, Nkx2.5, MEF2C, and Tbx5. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating cardiac differentiation and regeneration. The proposed involvement of the Wnt signaling pathway offers a promising avenue for further mechanistic studies. This small molecule remains a critical tool for advancing our understanding of heart development and for the development of novel therapies for cardiac disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiogenol C Hydrochloride: A Technical Guide to Heart Muscle Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C (CgC) is a diaminopyrimidine compound that has emerged as a significant small molecule in the field of cardiac regeneration. It has demonstrated the ability to induce the differentiation of various stem and progenitor cells into cardiomyocytes or cardiomyocyte-like cells. This technical guide provides an in-depth overview of the current understanding of Cardiogenol C's role in heart muscle cell differentiation, compiling quantitative data, detailed experimental protocols, and visualizing the proposed signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of Cardiogenol C on the expression of key cardiac markers and other proteins involved in cardiomyocyte differentiation.

Gene Expression Analysis

Table 1: Upregulation of Cardiac Transcription Factors in Mouse Hair Bulge Progenitor Cells (HBPCs) treated with Cardiogenol C. [1]

| Gene | Method | Result |

| GATA4 | Semi-quantitative RT-PCR | Upregulated |

| Tbx5 | Semi-quantitative RT-PCR | Upregulated |

| Nkx2.5 | Semi-quantitative RT-PCR | Upregulated |

Table 2: Upregulation of Cardiac Markers in C2C12 Skeletal Myoblasts treated with 1 µM Cardiogenol C for 7 days. [2]

| Gene | Assay | Fold Increase (vs. Control) |

| ANF | Luciferase Reporter Gene Assay | ~2.5 |

| Nkx2.5 | Luciferase Reporter Gene Assay | ~2.0 |

Proteomic Analysis

Table 3: Proteins Upregulated in Mouse Hair Bulge Progenitor Cells (HBPCs) following Cardiogenol C Treatment. [1][3]

| Protein Name | Accession Number | Fold Change |

| Salt-inducible kinase 1 (SIK1) | Q8CFH6 | 3.6 |

| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1) | Q8K3I7 | 3.1 |

| Myosin-9 | P22455 | 2.8 |

| Vimentin | P20152 | 2.5 |

| Annexin A2 | P07356 | 2.3 |

| Lamin-A | P48675 | 2.2 |

| Lamin-B1 | P14733 | 2.1 |

| Tubulin beta-2A chain | Q71U36 | 2.0 |

| Heat shock protein beta-1 | P14602 | 1.9 |

| Elongation factor 1-alpha 1 | P10125 | 1.8 |

| F-actin-capping protein subunit alpha-1 | P47753 | 1.7 |

| Peroxiredoxin-1 | P35700 | 1.6 |

Table 4: Proteins Downregulated in Mouse Hair Bulge Progenitor Cells (HBPCs) following Cardiogenol C Treatment. [1]

| Protein Name | Accession Number | Fold Change |

| Kremen protein 1 precursor (Kremen1) | Q8K2N9 | -3.2 |

| Cell division protein kinase 6 (Cdk6) | Q61370 | -2.8 |

| Growth/differentiation factor 8 precursor (GDF-8) | O08689 | -2.5 |

| Tight junction protein ZO-1 | Q61137 | -2.3 |

| Transcription factor ETV6 | P41213 | -2.1 |

| Tyrosine-protein kinase Srms | Q9CQ32 | -1.9 |

Experimental Protocols

C2C12 Skeletal Myoblast Differentiation

This protocol is adapted from studies investigating the effect of Cardiogenol C on the differentiation of C2C12 mouse myoblasts.[2][4]

-

Cell Culture:

-

Culture C2C12 myoblasts in growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells before they reach confluence to maintain their myoblastic phenotype.

-

-

Differentiation Induction:

-

Seed C2C12 cells at a density that will allow them to reach approximately 80-90% confluence on the day of differentiation induction.

-

To induce differentiation, replace the growth medium with differentiation medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

For Cardiogenol C treatment, add the compound to the differentiation medium at the desired concentration (e.g., 1 µM).

-

-

Treatment and Analysis:

-

Culture the cells in the differentiation medium with or without Cardiogenol C for the desired duration (e.g., 7 days), changing the medium every 24-48 hours.

-

After the treatment period, cells can be harvested for various analyses, such as luciferase reporter gene assays, Western blotting, or immunofluorescence staining.

-

Luciferase Reporter Gene Assay for Cardiac Marker Expression

This protocol describes the use of a luciferase reporter assay to quantify the activity of cardiac-specific promoters in response to Cardiogenol C treatment.[2]

-

Cell Transfection:

-

Seed C2C12 cells in a multi-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing the promoter of a cardiac-specific gene (e.g., ANF or Nkx2.5) using a suitable transfection reagent.

-

A co-transfection with a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is recommended for normalization.

-

-

Cardiogenol C Treatment:

-

After transfection, allow the cells to recover for 24 hours.

-

Replace the medium with differentiation medium containing Cardiogenol C (e.g., 1 µM) or vehicle control.

-

Incubate for the desired treatment period (e.g., 7 days).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Mouse Hair Bulge Progenitor Cell (HBPC) Transdifferentiation

This protocol outlines the induction of a cardiomyocyte-like phenotype in HBPCs using Cardiogenol C.[1]

-

HBPC Isolation and Culture:

-

Isolate HBPCs from the bulge region of mouse vibrissal hairs.

-

Culture the purified HBPCs, which express markers such as CD34 and K15.

-

-

Cardiogenol C Treatment:

-

Treat the HBPCs with Cardiogenol C at an effective concentration.

-

Culture the cells for an extended period to allow for the expression of cardiac markers.

-

-

Analysis of Differentiation:

-

Assess the expression of early cardiac transcription factors (GATA4, Nkx2.5, Tbx5) using semi-quantitative RT-PCR.

-

Perform immunofluorescent staining to confirm the protein expression of cardiac markers like cardiac-specific troponin I and sarcomeric myosin heavy chain.

-

Utilize comparative proteomics to identify differentially expressed proteins in response to Cardiogenol C treatment.

-

Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for Cardiogenol C involves the activation of the Wnt signaling pathway and the regulation of chromatin remodeling proteins.

Proposed Cardiogenol C Signaling Pathway

Caption: Proposed signaling pathway of Cardiogenol C in cardiomyocyte differentiation.

Experimental Workflow for Proteomic Analysis

Caption: Experimental workflow for comparative proteomic analysis.

Conclusion

Cardiogenol C hydrochloride stands out as a potent small molecule for inducing cardiomyocyte differentiation from various progenitor cell types. The compiled data and protocols in this guide offer a comprehensive resource for researchers in cardiovascular biology and drug development. The proposed mechanism of action through the Wnt signaling pathway and chromatin remodeling provides a foundation for further investigation into the precise molecular interactions of Cardiogenol C. Future studies will likely focus on optimizing differentiation protocols for clinical applications and further elucidating the intricate signaling networks governed by this promising compound.

References

- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Cardiogenol C Hydrochloride: A Comprehensive Technical Review of its Cardiomyogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride is a cell-permeable diaminopyrimidine compound that has emerged as a significant small molecule in the field of cardiac regeneration. It selectively and efficiently induces the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes. This technical guide provides a comprehensive review of the existing literature on this compound, presenting key quantitative data, detailed experimental protocols, and a proposed signaling pathway to elucidate its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Cell-based therapy for myocardial infarction and heart failure is a promising strategy, but its success is often hampered by poor survival and limited differentiation of transplanted cells into functional cardiomyocytes.[1] Small molecules that can direct the differentiation of stem and progenitor cells towards a cardiac lineage offer a powerful tool to overcome these limitations. This compound has been identified as one such molecule, capable of inducing cardiomyogenesis in various cell types.[2][3] This guide synthesizes the available preclinical data on this compound to provide a detailed understanding of its biological activity and potential therapeutic applications.

Chemical and Physical Properties

This compound is a crystalline solid with the following properties:

| Property | Value |

| Formal Name | 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride |

| CAS Number | 671225-39-1[4] |

| Molecular Formula | C13H16N4O2 • HCl[4] |

| Molecular Weight | 296.8 g/mol [3] |

| Purity | ≥97%[4] |

| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[4] |

| Storage | -20°C[3] |

Biological Activity and Efficacy

This compound has demonstrated potent cardiomyogenic activity in various preclinical models. Its primary effect is the induction of differentiation of pluripotent and lineage-committed progenitor cells into cardiomyocytes.

Induction of Cardiomyocyte Differentiation from Embryonic Stem Cells

Cardiogenol C is a potent inducer of cardiomyogenesis in mouse embryonic stem cells (ESCs).[5][6] Treatment of ESCs with Cardiogenol C leads to the expression of key cardiac-specific transcription factors and the development of spontaneously beating cardiomyocytes.[4]

| Parameter | Value | Cell Type | Reference |

| EC50 for Cardiomyocyte Differentiation | 0.1 µM (100 nM) | Mouse ESCs | [4][5][6] |

| Effective Concentration for Cardiac Marker Expression | 0.25 µM | Mouse ESCs | [4] |

At a concentration of 0.25 µM, approximately 90% of embryonic stem cells treated with Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and display the characteristic beating behavior of differentiated cardiomyocytes.[4]

Effects on Lineage-Committed Progenitor Cells

The cardiomyogenic potential of Cardiogenol C extends beyond pluripotent stem cells to lineage-committed progenitor cells, suggesting its potential for transdifferentiation strategies.

-

Skeletal Myoblasts (C2C12 cells): Treatment of C2C12 skeletal myoblasts with 1 µM Cardiogenol C for 7 days significantly increases the expression of the cardiac markers Atrial Natriuretic Factor (ANF) and Nkx2.5.[2] Furthermore, it induces cardiac-like sodium currents in these cells, indicating a functional shift towards a cardiomyocyte phenotype.[1][2]

-

Hair Bulge Progenitor Cells (HBPCs): Cardiogenol C can induce mouse hair bulge progenitor cells to express early cardiac transcription factors GATA4, Nkx2.5, and Tbx5, as well as the muscle proteins cardiac-specific troponin I and sarcomeric myosin heavy chain.[7] However, these cardiomyocyte-like cells did not exhibit spontaneous contractions.[7]

Proposed Mechanism of Action: Wnt Signaling Pathway

While the precise mechanism of action of this compound is not fully elucidated, evidence suggests the involvement of the Wnt signaling pathway.[7] It is proposed that Cardiogenol C may activate the Wnt pathway by suppressing Kremen1, a transmembrane receptor that antagonizes Wnt signaling.[7] This activation, potentially in concert with the upregulation of chromatin remodeling proteins like SIK1 and Smarce1, is thought to initiate cardiac differentiation.[7]

Caption: Proposed Wnt signaling pathway activation by Cardiogenol C.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of this compound

The synthesis of this compound involves a two-step process:

Step 1: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride [2]

-

Dissolve 4,6-Dichloropyrimidine (1.57 g, 10.6 mmol, 1.3 equiv) and p-methoxyaniline (1 g, 8.10 mmol, 1 equiv) in isopropanol (15 mL).

-

Add HCl (37%, 1.5 mL) dropwise under a nitrogen atmosphere.

-

Reflux the reaction mixture at 84°C for 2.5 hours under a nitrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to allow precipitation. For complete precipitation, store in a freezer overnight.

Step 2: Synthesis of 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol (Cardiogenol C) [2] Note: The provided literature describes the synthesis of a similar compound, 3-[6-(4-methoxyphenylamino)pyrimidine-4-ylamino]propan-1-ol. The protocol is adapted here for Cardiogenol C.

-

Combine 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride (1 equiv), ethanolamine (1.1 equiv), and Diisopropylethylamine (DIPEA) (2.5 equiv) in n-butanol (n-BuOH).

-

Heat the mixture to 200°C for 45 minutes in a microwave reactor.

-

Evaporate the n-BuOH to obtain the crude product.

-

Crystallize the crude product from an n-BuOH-EtOH solvent mixture to yield pure Cardiogenol C.

ANF Luciferase Reporter Gene Assay in C2C12 Skeletal Myoblasts[2]

This assay is used to quantify the activation of the Atrial Natriuretic Factor (ANF) promoter, a marker of cardiac differentiation.

-

Cell Culture: Culture C2C12 skeletal myoblasts in appropriate growth medium.

-

Transfection: Co-transfect the cells with an ANF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with 1 µM Cardiogenol C or a vehicle control for 7 days.

-

Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the ANF-luciferase activity to the control luciferase activity. Express the results as relative light units (RLU) and compare the treated group to the control group. Statistical significance can be determined using a paired Student's t-test.

Caption: Workflow for the ANF Luciferase Reporter Gene Assay.

Clinical Trials and Future Perspectives

To date, there are no published clinical trials specifically investigating this compound in humans. The current body of evidence is based on preclinical in vitro and in vivo animal studies. While the results are promising for its potential application in cardiac regenerative medicine, further research is required to establish its safety and efficacy in a clinical setting. Future studies should focus on optimizing delivery methods, evaluating long-term effects, and elucidating the complete molecular mechanism of action. The transition from preclinical findings to clinical applications will be a critical step in realizing the therapeutic potential of this compound.

Conclusion

This compound is a potent small molecule inducer of cardiomyogenesis with demonstrated efficacy in differentiating both pluripotent stem cells and lineage-committed progenitor cells into cardiomyocyte-like cells. Its ability to upregulate key cardiac markers and induce functional properties characteristic of cardiomyocytes underscores its potential as a tool for cardiac regeneration. The proposed mechanism involving the Wnt signaling pathway provides a foundation for further investigation and optimization. While clinical data is currently lacking, the comprehensive preclinical data summarized in this guide highlights this compound as a promising candidate for further development in the field of cardiovascular medicine.

References

- 1. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [bio-gems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | CAS 1049741-55-0 | Tocris Bioscience [tocris.com]

- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cardiogenol C Hydrochloride-Mediated Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C, a diaminopyrimidine compound, has been identified as a potent small molecule that induces the differentiation of stem cells into cardiomyocytes.[1][2] Its hydrochloride salt, Cardiogenol C hydrochloride, offers a cell-permeable tool for researchers studying cardiomyogenesis and for the development of cell-based therapies for cardiac repair.[3][4][5] Studies have shown its efficacy in directing various stem and progenitor cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and lineage-committed progenitors, towards a cardiac fate.[2][3] The primary mechanism of action is believed to involve the modulation of the Wnt signaling pathway, a critical regulator of cardiac development.[6]

These application notes provide detailed protocols for utilizing this compound to induce cardiomyocyte differentiation from stem cells, along with methods for assessing differentiation efficiency and cell viability.

Chemical Properties

| Property | Value |

| Chemical Name | 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride |

| CAS Number | 671225-39-1 |

| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl |

| Molecular Weight | 296.8 g/mol |

| Purity | ≥97% |

| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml |

Table 1: Physicochemical properties of this compound.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed outcomes of Cardiogenol C treatment in various cell lines.

| Cell Line | Concentration | Treatment Duration | Key Findings | Reference |

| Mouse Embryonic Stem Cells | 0.25 µM | Not Specified | ~90% of cells expressed cardiac transcription factors GATA-4, MEF2, and Nkx2.5 and displayed beating behavior. | [1] |

| Mouse P19 Embryonal Carcinoma Cells | 1 µM | 7 days | Significant increase in atrial natriuretic factor (ANF) expression. | [2] |

| Mouse C2C12 Skeletal Myoblasts | 1 µM | 7 days | Significant increase in ANF and Nkx2.5 expression. | [2] |

| Mouse C2C12 Skeletal Myoblasts | 0.01 - 10 µM | 7 days | No significant toxicity observed at concentrations up to 10 µM as determined by MTT assay. | [2] |

| Mouse A5 Cardiovascular Progenitor Cells | Not Specified | 35 days | Promoted the development of spontaneously contracting cardiac bodies. | [3] |

Table 2: Summary of quantitative data on the effects of Cardiogenol C on stem cell differentiation.

Experimental Protocols

Protocol 1: General Cardiomyocyte Differentiation from Pluripotent Stem Cells (PSCs)

This protocol outlines a general workflow for inducing cardiomyocyte differentiation from PSCs (e.g., hESCs or hiPSCs) using this compound. This method is based on the principle of temporal modulation of Wnt signaling, where an initial activation is followed by inhibition to guide cardiac lineage commitment.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC maintenance medium (e.g., mTeSR™1 or E8™)

-

Matrigel®

-

DMEM/F-12 medium

-

Accutase® or TrypLE™

-

ROCK inhibitor (e.g., Y-27632)

-

Differentiation Base Medium: RPMI 1640 with B-27™ Supplement (minus insulin)

-

This compound

-

CHIR99021

-

IWP-2

-

Fetal Bovine Serum (FBS)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

-

hPSC Culture (Day -3):

-

Coat culture plates with Matrigel® diluted in cold DMEM/F-12.

-

Culture hPSCs in maintenance medium until they reach 70-80% confluency.

-

Dissociate cells into a single-cell suspension using Accutase® or TrypLE™.

-

Seed cells onto Matrigel-coated plates in hPSC maintenance medium supplemented with 10 µM ROCK inhibitor.

-

-

Initiation of Differentiation (Day 0):

-

When cells reach optimal confluency (80-90%), replace the maintenance medium with Differentiation Base Medium containing a GSK3 inhibitor like CHIR99021 (typically 6-12 µM) to activate Wnt signaling.

-

-

Cardiac Specification (Day 2):

-

After 48 hours, replace the medium with fresh Differentiation Base Medium.

-

-

Cardiomyocyte Induction with Cardiogenol C (Day 3-5):

-

Replace the medium with Differentiation Base Medium containing this compound (recommended starting concentration of 1 µM). Alternatively, a Wnt inhibitor like IWP-2 (typically 5 µM) can be used at this stage.

-

-

Cardiomyocyte Maturation (Day 6 onwards):

-

From day 6, change the medium every 2-3 days with RPMI 1640 supplemented with B-27™ (with insulin).

-

Spontaneously contracting cardiomyocytes can typically be observed between days 8 and 12.

-

Protocol 2: Immunofluorescence Staining for Cardiac Markers